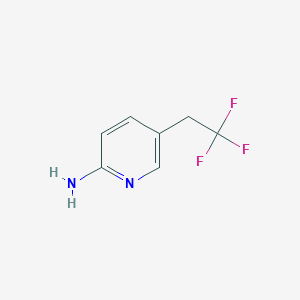

5-(2,2,2-Trifluoroethyl)pyridin-2-amine

説明

Structure

3D Structure

特性

分子式 |

C7H7F3N2 |

|---|---|

分子量 |

176.14 g/mol |

IUPAC名 |

5-(2,2,2-trifluoroethyl)pyridin-2-amine |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)3-5-1-2-6(11)12-4-5/h1-2,4H,3H2,(H2,11,12) |

InChIキー |

XPENVSWCGXMXAT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1CC(F)(F)F)N |

製品の起源 |

United States |

Synthetic Methodologies for 5 2,2,2 Trifluoroethyl Pyridin 2 Amine

Direct Functionalization Strategies for Pyridine (B92270) Core Incorporation

Direct functionalization of the pyridine ring is an atom-economical approach to introduce the desired substituents. However, achieving regioselectivity, particularly at the C5 position of a 2-substituted pyridine, can be challenging due to the electronic nature of the pyridine ring.

Regioselective C-H Trifluoroethylation of Pyridine Derivatives

The direct introduction of a trifluoroethyl group onto a pyridine ring via C-H activation is a highly desirable but challenging transformation. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution. However, radical-based methods have emerged as a promising strategy.

Recent advancements in photoredox catalysis have enabled the C-3 selective trifluoroethylation of imidazoheterocycles using 1,1,1-trifluoro-2-iodoethane (B141898) as the trifluoroethyl radical source. researchgate.net This methodology operates under mild conditions with visible light, offering excellent regioselectivity and functional group tolerance. researchgate.net While not demonstrated on a simple 2-aminopyridine (B139424), this approach suggests the potential for a radical-based C-H trifluoroethylation at an electronically favorable position. For a 2-aminopyridine, the C3 and C5 positions are the most likely sites for radical attack. Directing this functionalization selectively to the C5 position would likely require careful optimization of catalysts and reaction conditions.

Challenges in the direct C-H trifluoroethylation of 2-aminopyridine include the potential for competing reactions at the C3 position and possible N-functionalization of the amino group. The development of directing groups that could facilitate C5-selective C-H activation is an active area of research. nih.gov

Introduction of Trifluoroethyl Moiety at C5 Position

A more established, albeit indirect, approach to functionalizing the C5 position involves the use of a pre-functionalized pyridine derivative. This typically involves a nucleophilic aromatic substitution or a cross-coupling reaction on a pyridine ring bearing a leaving group at the C5 position. However, installing a leaving group at the C5 position of a 2-aminopyridine can be a multi-step process in itself.

A common strategy for the synthesis of 5-substituted 2-aminopyridines involves the halogenation of 2-aminopyridine. googleapis.comgoogle.com For instance, 2-aminopyridine can be brominated at the 5-position to yield 2-amino-5-bromopyridine. This intermediate can then potentially undergo a cross-coupling reaction to introduce the trifluoroethyl moiety.

Multistep Synthesis via Precursor Transformation

Multistep synthetic routes offer greater control over regiochemistry and are often the most reliable methods for preparing specifically substituted pyridines like 5-(2,2,2-trifluoroethyl)pyridin-2-amine. These strategies can be broadly categorized into those that build the pyridine ring from trifluoroethyl-containing precursors and those that modify existing substituted pyridine intermediates.

Cyclization Reactions Utilizing Trifluoroethyl-Containing Building Blocks

Constructing the pyridine ring from acyclic precursors that already contain the trifluoroethyl group is a powerful strategy. This approach ensures the correct placement of the substituent from the outset. Various condensation reactions can be employed to form the pyridine ring.

One such approach involves the reaction of a β-enaminone with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the target molecule, a key precursor could be an enamine derived from a ketone containing a trifluoroethyl group. For example, the cyclization of ethyl trifluoroacetoacetate with other reagents has been used to synthesize hetero-fused pyridines. urfu.ru The general principle involves the condensation of a trifluoroethyl-containing building block with a suitable partner to form the dihydropyridine (B1217469) ring, which is subsequently oxidized to the corresponding pyridine.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Pyridine |

| Ethyl 4,4,4-trifluoroacetoacetate | Cyclic 1,3-diones | Pechmann-type reaction | 4-trifluoromethyl 2-pyrones |

| Ethyl trifluoroacetoacetate | Acetaldehyde and 1,3-diamines | Four-component cyclization | Hetero-fused pyridines |

| β,γ-Unsaturated hydrazones | TMSCF3 | Cascade cyclization/trifluoromethylation | Trifluoroethyl pyrazolines |

This table presents examples of cyclization reactions using fluorinated building blocks to create heterocyclic structures, illustrating the principle that could be applied to the synthesis of the target pyridine.

Transformation of Substituted Pyridine Intermediates

This is arguably the most practical and widely applicable approach for the synthesis of 5-(2,2,2-trifluoroethyl)pyridin-2-amine. This strategy relies on the synthesis of a key intermediate, typically a 2-halo-5-(2,2,2-trifluoroethyl)pyridine, which can then be converted to the final product.

The synthesis of the analogous compound, 2-amino-5-(trifluoromethyl)pyridine, often begins with 2-chloro-5-(trifluoromethyl)pyridine. rsc.org This intermediate is typically prepared from 3-picoline through a series of chlorination and fluorination reactions. rsc.org A similar strategy could be envisioned for the trifluoroethyl analogue, starting from a suitable 3-substituted pyridine precursor.

Once the 2-halo-5-(2,2,2-trifluoroethyl)pyridine intermediate is obtained, the introduction of the amino group at the C2 position is commonly achieved through a nucleophilic aromatic substitution or a palladium-catalyzed amination reaction. nih.gov Palladium-catalyzed Buchwald-Hartwig amination is a particularly effective method for coupling amines with aryl halides and has been successfully applied to the synthesis of 2-aminopyridines. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| 2-Amino-5-bromopyridine | Protective group, then substitution | 2-(Protected-amino)-5-substituted pyridine | Protection/Substitution |

| 2-Aminopyridine | Nitration, acylation, reduction, chlorination, hydrolysis | 2-Amino-5-chloropyridine | Multi-step transformation |

| 2-Halo-5-(2,2,2-trifluoroethyl)pyridine | Ammonia (B1221849) or an ammonia equivalent, Pd catalyst | 5-(2,2,2-Trifluoroethyl)pyridin-2-amine | Palladium-catalyzed amination |

This table outlines key transformations of substituted pyridine intermediates that are relevant to the synthesis of the target compound.

Catalytic Approaches in the Synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine

Catalysis is integral to many of the synthetic strategies discussed. Transition metal catalysts, particularly palladium complexes, are crucial for cross-coupling reactions that form the C-N bond in the final amination step.

As mentioned, the Buchwald-Hartwig amination is a premier method for the synthesis of 2-aminopyridines from their corresponding 2-halopyridine precursors. nih.gov This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is critical for achieving high yields and can influence the reaction's tolerance to various functional groups.

For direct C-H functionalization, both palladium and photoredox catalysis are at the forefront of research. Palladium catalysts can facilitate directed C-H activation, although achieving C5 selectivity in 2-aminopyridines without a directing group is a known challenge. nih.gov Visible light photoredox catalysis, often using ruthenium or iridium complexes as photosensitizers, offers a mild and efficient way to generate radicals for C-H functionalization, as seen in the trifluoroethylation of other heterocyclic systems. researchgate.netnih.gov The application of these catalytic methods directly to the synthesis of 5-(2,2,2-trifluoroethyl)pyridin-2-amine represents a promising area for future research.

| Catalyst Type | Reaction | Purpose |

| Palladium Complexes (e.g., with Buchwald-Hartwig ligands) | Amination of 2-halo-5-(2,2,2-trifluoroethyl)pyridine | Introduction of the C2-amino group |

| Photoredox Catalysts (e.g., Ru or Ir complexes) | Potential direct C-H trifluoroethylation of 2-aminopyridine | Introduction of the C5-trifluoroethyl group |

| Iron Porphyrins | N-trifluoroethylation of anilines | Model for potential C-trifluoroethylation catalysis |

This table summarizes the key catalytic approaches that are or could be instrumental in the synthesis of 5-(2,2,2-trifluoroethyl)pyridin-2-amine.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of 5-(2,2,2-trifluoroethyl)pyridin-2-amine can be envisioned through several palladium-catalyzed pathways, leveraging the well-established reactivity of pyridine derivatives.

One plausible approach involves the palladium-catalyzed coupling of a 5-substituted-2-aminopyridine with a suitable trifluoroethylating agent. For instance, a Negishi-type coupling could be employed, reacting a 5-halopyridin-2-amine with a trifluoroethylzinc reagent. Alternatively, a Suzuki-Miyaura coupling could be utilized, pairing a 5-boronic acid or ester derivative of 2-aminopyridine with a trifluoroethyl halide.

Recent advancements have also demonstrated the direct C-H trifluoroethylation of aromatic systems, which could potentially be adapted for the synthesis of the target molecule. nih.gov For example, a palladium-catalyzed C-H activation approach might enable the direct coupling of 2-aminopyridine with a trifluoroethyl source. While direct C-H functionalization of pyridines can be challenging due to the coordinating nature of the nitrogen atom, the use of appropriate directing groups or ligands can overcome this limitation.

A hypothetical reaction scheme based on a Suzuki-Miyaura coupling is presented below:

Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine

| Entry | 5-Substituted-2-aminopyridine | Trifluoroethylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Amino-5-pyridinylboronic acid | CF₃CH₂I | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Estimated >70 |

| 2 | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | CF₃CH₂Br | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | Estimated >65 |

This table is based on established palladium-catalyzed coupling methodologies and represents a potential synthetic route.

The development of such methods would offer a direct and modular approach to 5-(2,2,2-trifluoroethyl)pyridin-2-amine and its derivatives, allowing for the late-stage introduction of the trifluoroethyl group. cas.cn

Photoredox Catalysis and Radical Chemistry

Visible-light photoredox catalysis has emerged as a mild and powerful platform for the generation of radical species, enabling a wide range of chemical transformations. The synthesis of 5-(2,2,2-trifluoroethyl)pyridin-2-amine is well-suited to this approach, particularly through the generation of the 2,2,2-trifluoroethyl radical (•CH₂CF₃).

This reactive intermediate can be generated from various precursors, such as 2,2,2-trifluoroethyl iodide or related sulfonyl derivatives, upon single-electron reduction by an excited photocatalyst. The generated trifluoroethyl radical can then undergo addition to the electron-deficient pyridine ring of a 2-aminopyridine derivative. Subsequent rearomatization through oxidation and deprotonation would afford the desired product.

Research on the trifluoroethylation of related heterocyclic systems, such as imidazopyridines, provides strong precedent for the feasibility of this approach. nih.govresearchgate.net In these cases, iridium or ruthenium-based photocatalysts are commonly employed in the presence of a suitable base and solvent. The regioselectivity of the radical addition is often governed by the electronic properties of the heterocyclic substrate. For 2-aminopyridine, the radical attack is anticipated to occur at positions C3 or C5. The presence of the amino group at C2 would likely direct the incoming radical to the C5 position.

Table 2: Proposed Photoredox-Catalyzed Trifluoroethylation of 2-Aminopyridine

| Entry | Trifluoroethyl Radical Source | Photocatalyst | Base | Solvent | Light Source | Yield (%) |

| 1 | CF₃CH₂I | fac-[Ir(ppy)₃] | K₂CO₃ | DMSO | Blue LED | Estimated >60 |

| 2 | Umemoto's reagent | [Ru(bpy)₃]Cl₂ | DIPEA | Acetonitrile | White LED | Estimated >55 |

This table is based on analogous photoredox-catalyzed reactions on related heterocyclic systems. nih.govresearchgate.net

The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive strategy for the synthesis of complex molecules containing the 5-(2,2,2-trifluoroethyl)pyridin-2-amine motif. nih.gov

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for 5-(2,2,2-trifluoroethyl)pyridin-2-amine should ideally align with the principles of green chemistry to minimize environmental impact and enhance sustainability. dovepress.comsciencedaily.com Several of these principles are particularly relevant to the methodologies discussed above. nih.gov

Catalysis: Both transition metal catalysis and photoredox catalysis are inherently greener than stoichiometric approaches, as they reduce waste by using small amounts of catalysts to generate large quantities of product. The use of highly efficient and recyclable catalysts would further enhance the green credentials of these synthetic routes.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling and C-H functionalization reactions, when optimized, can exhibit high atom economy.

Safer Solvents and Auxiliaries: The choice of solvents plays a crucial role in the environmental impact of a chemical process. Efforts should be made to replace hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives such as ethanol, water, or solvent-free conditions where possible. nih.gov Microwave-assisted synthesis can often reduce the need for large volumes of solvent and shorten reaction times.

Energy Efficiency: Photoredox catalysis, which utilizes visible light as an energy source, can be more energy-efficient than traditional methods that require high temperatures. Conducting reactions at ambient temperature and pressure is a key goal of green chemistry.

Reduction of Derivatives: Synthetic routes that avoid the use of protecting groups are preferred as they reduce the number of steps and the amount of waste generated. Direct C-H functionalization approaches are particularly advantageous in this regard.

By considering these principles during the development of synthetic methodologies for 5-(2,2,2-trifluoroethyl)pyridin-2-amine, chemists can create more sustainable and environmentally responsible processes for the production of this important chemical compound.

Chemical Reactivity and Derivatization of 5 2,2,2 Trifluoroethyl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 5-(2,2,2-Trifluoroethyl)pyridin-2-amine is a product of competing electronic effects. The pyridine nitrogen atom is electronegative and tends to decrease the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene. rsc.org This effect is modulated by the substituents: the amino group at the C2 position, which is electron-donating through resonance, and the 2,2,2-trifluoroethyl group at the C5 position, which is strongly electron-withdrawing through induction.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution. nih.gov Reactions like nitration and halogenation require vigorous conditions. rsc.org In the case of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, the C2-amino group is an activating, ortho-, para-directing group. It donates electron density to the ring, particularly at the C3 and C5 positions. Conversely, the C5-trifluoroethyl group is a strong deactivating group due to the inductive effect of the fluorine atoms. This push-pull system results in a complex reactivity pattern. Electrophilic attack would be most favored at the C3 position, which is ortho to the activating amino group and meta to the deactivating trifluoroethyl group. The C5 position is sterically hindered and electronically deactivated.

Nucleophilic Aromatic Substitution (NAS): Pyridine is inherently activated towards nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing nature of the ring nitrogen. rsc.orgmdpi.com In this specific molecule, the C2 and C6 positions are most susceptible to nucleophilic attack. However, the presence of the amino group at C2 makes it an unlikely site for substitution unless it is first converted into a good leaving group (e.g., a diazonium salt). Therefore, nucleophilic attack is most likely to occur at the C6 or C4 positions if a suitable leaving group is present.

Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions

| Reaction Type | Most Probable Position of Attack | Rationale |

|---|---|---|

| Electrophilic | C3 | Activated by C2-NH2 (ortho), less deactivated by C5-CF2CH3 (meta) |

| Nucleophilic | C6, C4 | Inherently activated positions in the pyridine ring |

Transformations Involving the C5 Position

The C5 position of the pyridine ring is occupied by the 2,2,2-trifluoroethyl group. This substituent is attached via a stable carbon-carbon single bond and is generally unreactive under standard conditions. Direct transformation or substitution at the C5 position would necessitate the cleavage of this C-C bond, which would require harsh reaction conditions and is not a common synthetic strategy. Functionalization of the pyridine ring would typically occur at other available C-H positions, such as C3, C4, or C6, depending on the reaction type.

Transformations Involving the Aminopyridine Moiety

The primary amino group at the C2 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Functionalization and Amide Formation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing for a range of N-functionalization reactions.

Alkylation and Arylation: The amino group can be alkylated or arylated using appropriate electrophiles such as alkyl halides or aryl halides (under catalytic conditions, e.g., Buchwald-Hartwig amination).

Amide Formation: One of the most common transformations is the formation of an amide bond through reaction with carboxylic acids or their derivatives. This reaction typically requires activation of the carboxylic acid.

Table 2: Common Reagents for Amide Formation from 5-(2,2,2-Trifluoroethyl)pyridin-2-amine

| Carboxylic Acid Derivative | Coupling/Activating Reagent | Reaction Conditions | Byproduct(s) |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | DCC, EDC, HATU | Room temperature, aprotic solvent | DCU, EDU, etc. |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et3N) | 0 °C to room temp., aprotic solvent | Amine hydrochloride |

| Acid Anhydride ((RCO)2O) | None or mild acid/base catalyst | Varies, often gentle heating | Carboxylic acid |

Condensation and Cycloaddition Reactions with the Amino Group

The nucleophilic amino group can participate in condensation reactions with various carbonyl compounds. For instance, it can react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

While the amino group itself is not a typical participant in cycloaddition reactions, it can be converted into functionalities that are. For example, formation of an imine or conversion to a diazonium salt could precede a cycloaddition step. More directly, the aminopyridine can be a component in multicomponent reactions that result in the formation of new heterocyclic rings. For example, condensation with a β-dicarbonyl compound and an aldehyde could lead to the synthesis of fused pyridine derivatives.

Influence and Reactivity of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group exerts a profound influence on the molecule's properties and reactivity primarily through its strong electron-withdrawing inductive effect (-I effect).

Electronic Influence: The three fluorine atoms strongly polarize the C-F bonds, drawing electron density away from the ethyl chain and, consequently, from the pyridine ring. This deactivates the ring towards electrophilic substitution and influences the acidity/basicity of the other functional groups.

Chemical Stability: The trifluoroethyl group is chemically very stable. The C-F bonds are strong, making the group resistant to many chemical transformations. It is also generally resistant to metabolic oxidation, a property often exploited in medicinal chemistry to enhance drug stability.

Reactivity: The C-H bonds on the methylene (B1212753) carbon (the carbon attached to the pyridine ring) are adjacent to the electron-withdrawing CF3 group, which makes them slightly more acidic than typical alkyl C-H bonds, but they are generally not reactive under normal conditions. The group itself does not typically participate in common organic reactions and is considered a stable substituent. Substitution or elimination reactions involving the trifluoroethyl group would require extremely harsh conditions and are not synthetically viable routes for derivatization.

Electronic Effects on the Pyridine Core

The pyridine ring is inherently an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq This general deactivation towards electrophilic substitution is further modulated by the substituents present. In the case of 5-(2,2,2-trifluoroethyl)pyridin-2-amine, the electronic landscape of the pyridine core is influenced by two opposing effects:

The 2-Amino Group: The amino group at the C2 position is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pair of electrons on the nitrogen atom is delocalized into the pyridine ring, is dominant. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group (C3 and C5). This electron-donating character would typically activate the ring towards electrophilic aromatic substitution.

The 5-(2,2,2-Trifluoroethyl) Group: The trifluoroethyl group at the C5 position is a potent electron-withdrawing group (EWG). The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I effect) that pulls electron density away from the pyridine ring. This deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic substitution.

Conversely, the electron-deficient nature of the ring, enhanced by the trifluoroethyl group, makes the molecule a good candidate for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present on the ring. The pyridine nitrogen itself also makes the ring more susceptible to nucleophilic attack compared to benzene. uoanbar.edu.iq

| Substituent | Position | Electronic Effect | Influence on Pyridine Core |

|---|---|---|---|

| Amino (-NH2) | C2 | Electron-Donating (+R > -I) | Activates the ring towards electrophilic substitution, directing to C3 and C5. Increases electron density. |

| 2,2,2-Trifluoroethyl (-CH2CF3) | C5 | Strongly Electron-Withdrawing (-I) | Deactivates the ring towards electrophilic substitution. Decreases overall electron density, making the ring more susceptible to nucleophilic attack. |

Potential for Further Fluorination or Modification

The structure of 5-(2,2,2-trifluoroethyl)pyridin-2-amine offers several avenues for further derivatization, both on the pyridine ring and at the amino substituent.

Further Fluorination:

Direct electrophilic fluorination of the pyridine ring is a possibility, though it is often challenging due to the electron-deficient nature of the ring. nih.gov Reagents like Selectfluor® could potentially be used. The position of further fluorination would be influenced by the directing effects of the existing substituents. The amino group would direct an incoming electrophile to the C3 position. However, the deactivating effect of the trifluoroethyl group might necessitate harsh reaction conditions.

An alternative approach could involve a nucleophilic fluorination strategy. This would require prior modification of the pyridine ring to introduce a good leaving group, such as a halogen or a nitro group, at a position activated for nucleophilic attack (ortho or para to an electron-withdrawing group).

Modification of the Pyridine Ring:

Electrophilic Aromatic Substitution: While challenging, electrophilic substitutions such as nitration, halogenation, or sulfonation could potentially be achieved at the C3 position under forcing conditions. The success of such reactions would heavily depend on finding a balance between activating the substrate and preventing unwanted side reactions.

Nucleophilic Aromatic Substitution: The introduction of a leaving group at the C4 or C6 positions could enable SNAr reactions with various nucleophiles, allowing for the introduction of a wide range of functional groups.

Ortho-Lithiation: Directed ortho-lithiation is a powerful tool for the functionalization of pyridines. acs.org The amino group, after protection (e.g., as a pivaloylamide), can direct lithiation to the adjacent C3 position, allowing for the subsequent reaction with a variety of electrophiles to introduce new substituents.

Modification of the Amino Group:

The primary amino group is a versatile handle for derivatization. It can readily undergo a variety of reactions, including:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides would yield the corresponding amides or sulfonamides.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups. This would, however, replace the amino group.

Coupling Reactions: The amino group can participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. nih.gov

| Reaction Type | Potential Site of Modification | Possible Reagents/Conditions | Potential Products |

|---|---|---|---|

| Electrophilic Fluorination | C3-position of Pyridine Ring | Selectfluor® | Fluorinated pyridin-2-amine derivatives |

| Electrophilic Nitration | C3-position of Pyridine Ring | HNO3/H2SO4 (forcing conditions) | Nitro-substituted pyridin-2-amine derivatives |

| Directed Ortho-Lithiation | C3-position of Pyridine Ring (after N-protection) | n-BuLi, then an electrophile (e.g., CO2, I2) | 3-Substituted pyridin-2-amine derivatives |

| Acylation | 2-Amino Group | Acetyl chloride, Acetic anhydride | N-(5-(2,2,2-trifluoroethyl)pyridin-2-yl)acetamide |

| Sulfonylation | 2-Amino Group | Toluenesulfonyl chloride | N-(5-(2,2,2-trifluoroethyl)pyridin-2-yl)-4-methylbenzenesulfonamide |

Advanced Spectroscopic and Structural Characterization of 5 2,2,2 Trifluoroethyl Pyridin 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

¹H and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum , the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. The electron-donating amino group at the 2-position would shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the electron-withdrawing trifluoroethyl group at the 5-position would deshield the adjacent protons, causing them to resonate at a lower field. The methylene (B1212753) protons of the trifluoroethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The amine protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum , the carbons of the pyridine ring would typically resonate between 100 and 160 ppm. The carbon attached to the amino group (C2) would be significantly shielded. The carbon bearing the trifluoroethyl group (C5) and the trifluoromethyl carbon itself would exhibit characteristic chemical shifts influenced by the strong electron-withdrawing nature of the fluorine atoms. The trifluoromethyl carbon would appear as a quartet due to one-bond coupling with the three fluorine atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.2 - 6.5 | 105 - 115 |

| H4 | 7.2 - 7.5 | 135 - 145 |

| H6 | 7.8 - 8.2 | 145 - 155 |

| -CH₂- | 3.5 - 4.0 (quartet) | 40 - 50 (quartet) |

| -NH₂ | 4.0 - 5.5 (broad singlet) | - |

| C2 | - | 155 - 160 |

| C3 | - | 105 - 115 |

| C4 | - | 135 - 145 |

| C5 | - | 120 - 130 |

| C6 | - | 145 - 155 |

| -CF₃ | - | 120 - 130 (quartet) |

Note: These are predicted values and actual experimental data may vary.

¹⁹F NMR Spectroscopy for Trifluoroethyl Group Confirmation

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the ¹⁹F NMR spectrum of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, the three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single signal. This signal would be expected to appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aliphatic carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent protons on the pyridine ring (H3-H4 and H4-H6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methylene group.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine. This highly accurate mass measurement allows for the unambiguous determination of its molecular formula, C₇H₇F₃N₂. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the trifluoroethyl group or cleavage of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

In the IR spectrum of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations associated with the trifluoroethyl group (typically in the 1000-1300 cm⁻¹ region).

The Raman spectrum would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric C-F stretching vibrations would also be expected to be Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-F Stretch | 1000 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray crystallography data for the solid-state structure of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine or its direct derivatives. While the solid-state conformation and intermolecular interactions of this compound are of significant interest for understanding its physical and chemical properties, as of the latest available data, no single-crystal X-ray diffraction studies have been published.

The determination of a crystal structure through X-ray crystallography would provide invaluable information, including:

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the torsion angles of the trifluoroethyl group relative to the pyridine ring.

Bond Lengths and Angles: Exact measurements of the covalent bonds within the molecule.

Intermolecular Interactions: Identification of hydrogen bonding, halogen bonding, and other non-covalent interactions that govern the crystal packing.

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Such data would be crucial for computational modeling, understanding structure-activity relationships, and predicting the material properties of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine. Future research in this area would be highly beneficial to the scientific community.

Computational and Theoretical Investigations of 5 2,2,2 Trifluoroethyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other key electronic descriptors.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of many-body systems based on the electron density. nih.gov For 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized ground-state geometry.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, revealing the molecule's most stable three-dimensional conformation. For instance, the calculations would detail the planarity of the pyridine (B92270) ring, the geometry of the amine group, and the orientation of the trifluoroethyl substituent relative to the aromatic core. The electron-withdrawing nature of the trifluoroethyl group and the electron-donating character of the amine group are expected to influence the electronic distribution and geometry of the pyridine ring. researchgate.net DFT studies on related aminopyridines have successfully predicted their structural parameters and provided insights into substituent effects. researchgate.netnih.gov

Table 1: Hypothetical Optimized Geometric Parameters for 5-(2,2,2-Trifluoroethyl)pyridin-2-amine from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C2-N(amine) Bond Length | Bond distance between the pyridine C2 carbon and the amine nitrogen | ~1.37 Å |

| C5-C(ethyl) Bond Length | Bond distance between the pyridine C5 carbon and the ethyl group carbon | ~1.51 Å |

| C-F Bond Length | Average bond distance for the Carbon-Fluorine bonds | ~1.34 Å |

| C2-N1-C6 Bond Angle | Angle within the pyridine ring involving the nitrogen atom | ~117° |

| C4-C5-C(ethyl)-C(F3) Dihedral | Torsional angle describing the orientation of the trifluoroethyl group | ~90° (gauche) |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) and Fukui functions are crucial tools derived from DFT calculations that help in predicting chemical reactivity. rsc.orgscm.com

The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, the MEP map would be expected to show a region of strong negative potential (typically colored red) around the pyridine ring's nitrogen atom and the exocyclic amine group, indicating their susceptibility to electrophilic attack or protonation. nih.govresearchgate.netnih.gov Conversely, the trifluoromethyl group's strong electron-withdrawing nature would create a region of positive potential (blue) around the -CF3 and adjacent hydrogen atoms, highlighting potential sites for nucleophilic interaction. nih.gov

The Fukui function , ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org It helps to pinpoint the most reactive sites for nucleophilic (ƒ+), electrophilic (ƒ-), and radical (ƒ0) attacks. faccts.de By calculating condensed Fukui functions for each atom, one can rank the reactivity of different sites. scm.comderpharmachemica.com For the target molecule, the pyridine nitrogen and the exocyclic amine nitrogen would likely exhibit high ƒ- values, marking them as primary sites for electrophilic attack. The carbon atoms of the pyridine ring, particularly those ortho and para to the activating amine group, might also show significant reactivity.

Table 2: Predicted Fukui Function Indices for Key Atoms

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Reactivity Prediction |

|---|---|---|---|

| N1 (Pyridine) | Low | High | Site for electrophilic attack |

| N (Amine) | Low | High | Site for electrophilic attack |

| C4 | High | Moderate | Potential site for nucleophilic attack |

| C6 | Moderate | Moderate | Potential site for nucleophilic/electrophilic attack |

| C (CF3) | High | Low | Site for nucleophilic attack |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping out reaction pathways, identifying intermediates, and calculating the energy profiles of chemical transformations.

Transition State Characterization and Activation Energy Barriers

Understanding the mechanism of a chemical reaction requires the characterization of its transition states (TS)—the highest energy points along the reaction coordinate. DFT calculations are used to locate and optimize the geometry of these transient species. By performing frequency calculations on a proposed TS structure, chemists can confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, such as N-alkylation, acylation, or electrophilic aromatic substitution, computational modeling can determine the structure of the relevant transition states. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. For example, in a potential palladium-catalyzed cross-coupling reaction, DFT could model the transition states for oxidative addition and reductive elimination steps. rsc.org

Solvent Effects and Catalytic Cycle Modeling

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and mechanisms. ucsb.eduacs.org Computational models can account for these solvent effects through either implicit or explicit methods. springernature.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding, albeit at a higher computational cost. nih.gov Modeling reactions of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine in different solvents would allow for the prediction of how polarity and specific solvent-solute interactions affect activation energies and product stability. nih.gov

For catalytic processes, computational modeling can elucidate the entire catalytic cycle. acs.org By calculating the energies of all intermediates and transition states, a complete energy profile of the cycle can be constructed. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure or the reaction conditions could be modified to improve efficiency. For instance, if the aminopyridine acts as a ligand in a transition-metal complex, DFT can model each step of the catalytic process, from ligand binding to product release. ekb.egmdpi.com

Conformational Analysis and Intermolecular Interactions

The biological activity and material properties of a molecule are often dictated by its three-dimensional shape and how it interacts with its environment.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, a key flexible bond is the C5-C(ethyl) single bond. By systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), computational methods can identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

Intermolecular interactions govern how molecules recognize each other and assemble in the solid state or in solution. The fluorinated pyridine core and the amine group of the title compound can participate in various non-covalent interactions. mdpi.com Quantum chemical calculations can be used to study these interactions, such as:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen and fluorine atoms can act as acceptors.

π-π Stacking: The electron-rich pyridine ring can interact with other aromatic systems. The presence of fluorine atoms can modify these interactions, sometimes leading to π-hole interactions where an electron-deficient region above the ring interacts with an electron donor. nih.gov

CH···F and CH···N Interactions: Weak hydrogen bonds involving the C-H bonds of the ethyl group or pyridine ring can also play a role in stabilizing molecular assemblies. ed.ac.uk

Analysis of the crystal structures of related fluorinated pyridines and aminopyridines reveals that such interactions are crucial in determining the crystal packing. acs.orgfigshare.comacs.orgnih.govresearchgate.net Computational energy decomposition analysis can quantify the strength of these individual interactions, providing a deeper understanding of the forces driving molecular self-assembly.

Table 3: Potential Intermolecular Interactions for 5-(2,2,2-Trifluoroethyl)pyridin-2-amine

| Interaction Type | Donor | Acceptor | Predicted Importance |

|---|---|---|---|

| Hydrogen Bond | -NH2 | N1 (Pyridine of another molecule) | High |

| Hydrogen Bond | -NH2 | F (of another molecule) | Moderate |

| π-π Stacking | Pyridine Ring | Pyridine Ring (of another molecule) | Moderate |

| CH···N Interaction | Ring C-H | N1 (Pyridine of another molecule) | Low |

| CH···F Interaction | Ethyl C-H | F (of another molecule) | Moderate |

Hydrogen Bonding and Crystal Packing Studies

While a specific crystal structure for 5-(2,2,2-Trifluoroethyl)pyridin-2-amine is not extensively documented in publicly available literature, computational studies on analogous fluorinated pyridine compounds provide a strong basis for predicting its solid-state behavior. The presence of the amino group, the pyridine nitrogen, and the trifluoroethyl group introduces multiple sites for hydrogen bonding and other non-covalent interactions, which are decisive in determining the crystal packing arrangement.

The amino group (-NH₂) is a potent hydrogen bond donor, while the pyridinic nitrogen atom is a strong hydrogen bond acceptor. This combination strongly suggests the formation of intermolecular N-H···N hydrogen bonds, a common and stabilizing motif in the crystal structures of aminopyridines. These interactions are expected to lead to the formation of supramolecular assemblies such as dimers or chains.

Computational studies on similar fluorinated molecules have shown that the interplay of these various interactions dictates the final crystal structure. The packing arrangement will likely be a compromise that maximizes attractive interactions (N-H···N, C-H···F) while minimizing steric hindrance and electrostatic repulsion.

Table 1: Predicted Hydrogen Bonding Parameters and Intermolecular Interactions for 5-(2,2,2-Trifluoroethyl)pyridin-2-amine

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Predicted Importance in Crystal Packing |

| Strong Hydrogen Bond | N-H (amino) | N (pyridine) | 1.8 - 2.2 | 160 - 180 | High |

| Weak Hydrogen Bond | C-H (pyridine/ethyl) | F (trifluoromethyl) | 2.2 - 2.8 | 120 - 160 | Moderate |

| Dipole-Dipole | C-F | F-C | > 2.9 | N/A | Moderate |

Tautomerism and Isomerization Pathways

2-Aminopyridine (B139424) and its derivatives are known to exhibit tautomerism, existing in equilibrium between the amino form and the imino form. For 5-(2,2,2-Trifluoroethyl)pyridin-2-amine, this equilibrium involves the migration of a proton from the exocyclic amino group to the endocyclic pyridine nitrogen.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of such tautomeric equilibria in related systems. For instance, studies on 2-amino-4-methylpyridine (B118599) have shown the canonical amino tautomer to be significantly more stable than the imino form.

By analogy, it is predicted that the amino tautomer of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine will be the more stable form. The electron-withdrawing nature of the trifluoroethyl group at the 5-position is expected to influence the basicity of the pyridine nitrogen and the acidity of the amino protons, thereby affecting the position of the tautomeric equilibrium.

The isomerization pathway between the amino and imino tautomers proceeds through a transition state involving proton transfer. Computational calculations on similar 2-aminopyridines have determined the activation energy for this process. For example, the barrier for the hydrogen proton transfer in 2-amino-4-methylpyridine has been calculated to be approximately 44.81 kcal/mol. This relatively high energy barrier suggests that the interconversion between tautomers is slow under normal conditions.

Another potential isomerization pathway involves the pyramidal inversion at the amino nitrogen. The activation energy for this process is generally low in 2-aminopyridines, calculated to be around 0.41 kcal/mol, indicating rapid interconversion between the non-planar amino group conformations.

Table 2: Predicted Relative Energies and Activation Barriers for Tautomerism and Isomerization of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine (based on analogous compounds)

| Tautomer/Isomer | Relative Energy (kcal/mol) | Description |

| Amino Tautomer | 0 (most stable) | Canonical form with an exocyclic amino group. |

| Imino Tautomer | > 10 | Proton transferred to the pyridine nitrogen. |

| Process | Activation Energy (kcal/mol) | Description |

| Proton Transfer (Amino to Imino) | ~ 45 | Energy barrier for tautomerization. |

| Pyramidal Inversion at Amino-N | < 1 | Energy barrier for conformational change of the amino group. |

Applications of 5 2,2,2 Trifluoroethyl Pyridin 2 Amine As a Building Block

In the Synthesis of Complex Organic Molecules

The unique combination of a reactive amino group, a pyridine (B92270) ring, and a trifluoroethyl substituent makes 5-(2,2,2-trifluoroethyl)pyridin-2-amine a valuable starting material for the construction of intricate molecular architectures with potential applications in medicinal chemistry and agrochemicals.

The pyridine moiety is a well-established scaffold in the design of novel therapeutics. The amino group at the 2-position of 5-(2,2,2-trifluoroethyl)pyridin-2-amine provides a convenient handle for a variety of chemical transformations, enabling the construction of fused heterocyclic systems. For instance, aminopyridines are known to be key starting materials in the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and other complex heterocyclic structures. The trifluoroethyl group at the 5-position can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. Research on related aminopyridine derivatives has demonstrated their utility in creating diverse libraries of compounds for drug discovery programs. While direct examples of the use of 5-(2,2,2-trifluoroethyl)pyridin-2-amine are not extensively documented in publicly available literature, the known reactivity of the aminopyridine scaffold strongly supports its potential in generating novel heterocyclic frameworks.

Bioactive heterocyclic compounds are of great interest in the pharmaceutical and agrochemical industries due to their potent biological effects. ijnrd.org The synthesis of such compounds often relies on the use of versatile building blocks that can be readily modified to generate a diverse range of derivatives. ijnrd.org The aminopyridine structure is a common feature in many bioactive molecules, and the introduction of a trifluoroethyl group can enhance their properties. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aminopyridine Analogs

| Starting Aminopyridine Analog | Resulting Heterocyclic Scaffold | Potential Application |

| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Medicinal Chemistry |

| 2-Amino-3-methylpyridine (B33374) | Pyridyl-arylidine Schiff bases | Antibacterial Agents |

| 2-Amino-5-nitropyridine | Bidentate ligands for metal complexes | Antimicrobial, Antidiabetic |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Transition metal complexes | Antimicrobial Agents |

The chemical reactivity of 5-(2,2,2-trifluoroethyl)pyridin-2-amine allows it to serve as a precursor for a range of advanced synthetic intermediates. The amino group can undergo diazotization followed by substitution, providing a route to a variety of functional groups at the 2-position of the pyridine ring. Furthermore, the pyridine ring itself can be functionalized through electrophilic substitution reactions, although the trifluoroethyl group's electron-withdrawing nature may influence the regioselectivity of such transformations.

Table 2: Potential Transformations of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine into Advanced Intermediates

| Transformation Reaction | Potential Intermediate | Potential Application Area |

| Diazotization and Sandmeyer Reaction | 2-Halo-5-(2,2,2-trifluoroethyl)pyridine | Cross-coupling reactions |

| Acylation of the amino group | N-(5-(2,2,2-Trifluoroethyl)pyridin-2-yl)amides | Pharmaceutical synthesis |

| N-Alkylation | Secondary or tertiary amines | Agrochemical synthesis |

| Ring functionalization (e.g., halogenation) | Halogenated 5-(2,2,2-trifluoroethyl)pyridin-2-amine derivatives | Further synthetic elaboration |

In Materials Science and Functional Materials Chemistry

The incorporation of fluorinated pyridyl units into larger molecular assemblies can lead to materials with unique optical, electronic, and surface properties.

While specific examples of polymers incorporating 5-(2,2,2-trifluoroethyl)pyridin-2-amine are not widely reported, the presence of the reactive amino group suggests its potential use as a monomer or a functionalizing agent in polymer synthesis. Amine-functional compounds can be incorporated into polyamides, polyimides, or polyurethanes, or used as initiators for ring-opening polymerizations. rsc.org The trifluoroethyl group would be expected to enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymers. The development of fluorinated polymers is an active area of research, with applications ranging from high-performance coatings to advanced membranes. rsc.org

The pyridine nitrogen and the exocyclic amino group of 5-(2,2,2-trifluoroethyl)pyridin-2-amine can act as coordination sites for metal ions, making it a potential ligand for the construction of coordination polymers and supramolecular assemblies. nih.gov The trifluoroethyl group could influence the self-assembly process and the properties of the resulting materials. The synthesis and characterization of transition metal complexes with aminopyridine-based ligands is an area of active investigation, with potential applications in catalysis, sensing, and materials science. nih.govnih.govjscimedcentral.comekb.eg The ability of the ligand to form stable complexes with various metal ions opens up possibilities for creating novel materials with tailored structures and functions. nih.govnih.govjscimedcentral.comekb.eg

Table 3: Examples of Coordination Geometries with Analogous Aminopyridine Ligands

| Metal Ion | Analogous Ligand | Coordination Geometry | Reference |

| Ni(II), Cu(I), Ag(I) | Pyridine | Varies (e.g., square planar, tetrahedral) | jscimedcentral.com |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral (except Cu(II) - square planar) | nih.gov |

| Zn(II), Cr(III), Mn(II) | Schiff base of (1H-benzimidazol-2-yl)methanamine and 2-hydroxynaphthaldehyde | Varies (e.g., tetrahedral, octahedral) | nih.gov |

| Pd(II), Co(II), Cu(II), Ag(I) | Schiff base of 2-amino-3-methylpyridine and salicylaldehyde | Square planar or tetrahedral | ekb.eg |

As a Ligand Component in Catalysis

The coordination chemistry of 5-(2,2,2-trifluoroethyl)pyridin-2-amine also suggests its potential application as a ligand in homogeneous catalysis. Pyridine-containing ligands are widely used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The electronic properties of the ligand, which can be tuned by substituents on the pyridine ring, play a crucial role in determining the activity and selectivity of the metal catalyst. researchgate.net

The electron-withdrawing nature of the trifluoroethyl group in 5-(2,2,2-trifluoroethyl)pyridin-2-amine would be expected to modulate the electron density at the metal center, thereby influencing its catalytic properties. While there are no specific reports on the catalytic use of this particular ligand, studies on related fluorinated pyridine ligands have shown their potential in enhancing catalytic performance. For example, palladium complexes bearing pyridylidene amine ligands have been shown to be active in formic acid dehydrogenation. nih.gov Furthermore, metal complexes with ligands derived from 5-amino-2-cyanopyridine have demonstrated catalytic activity in the Henry reaction. ias.ac.in These examples highlight the potential of 5-(2,2,2-trifluoroethyl)pyridin-2-amine to serve as a valuable ligand component in the development of new catalysts.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Fluorinated Aminopyridines

The synthesis of fluorinated aminopyridines, including derivatives like 5-(2,2,2-trifluoroethyl)pyridin-2-amine, is an active area of research. Traditional methods often require harsh conditions and may lack regioselectivity. However, several emerging strategies are poised to overcome these limitations, offering more efficient and versatile routes to this important class of compounds.

One promising approach involves the late-stage functionalization of the pyridine (B92270) ring. This strategy introduces the trifluoroethyl group at a later step in the synthetic sequence, which can be advantageous for creating a diverse library of analogs. For instance, radical-based reactions have shown potential for the introduction of fluoroalkyl groups onto heterocyclic systems. The use of radical precursors in the presence of a suitable initiator could enable the direct trifluoroethylation of a pre-functionalized aminopyridine.

Another area of development is the use of transition-metal-catalyzed cross-coupling reactions. While not directly yielding the trifluoroethyl group, these methods can be adapted to install precursors that can be subsequently converted to the desired moiety. For example, a vinyl or ethynyl group at the 5-position of 2-aminopyridine (B139424) could potentially be transformed into a 2,2,2-trifluoroethyl group through a multi-step sequence involving hydrofluorination or related reactions.

Furthermore, the development of novel fluorinating reagents continues to expand the synthetic chemist's toolkit. Reagents that can deliver a "CF3CH2" unit under mild conditions are highly sought after. Research in this area may lead to more direct and efficient syntheses of 5-(2,2,2-trifluoroethyl)pyridin-2-amine and its derivatives. A review of synthetic methods for trifluoromethylpyridines highlights various approaches, including the use of trifluoromethyl-containing building blocks in cyclocondensation reactions, which could be conceptually extended to trifluoroethyl groups. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Radical Trifluoroethylation | Introduction of the trifluoroethyl group via a radical intermediate onto a pre-existing aminopyridine core. | High functional group tolerance; suitable for library synthesis. |

| Cross-Coupling and Functional Group Interconversion | Installation of a precursor group at the 5-position followed by conversion to the trifluoroethyl group. | Utilizes well-established cross-coupling methodologies; modular approach. |

| Novel Trifluoroethylating Reagents | Development and application of new reagents for the direct introduction of the trifluoroethyl moiety. | Potentially more direct and efficient synthetic routes. |

| Building Block Approach | Use of precursors already containing the trifluoroethyl group in the construction of the pyridine ring. | Can provide good control over regioselectivity. nih.gov |

Advanced Characterization Techniques and Computational Synergies

The unambiguous characterization of 5-(2,2,2-trifluoroethyl)pyridin-2-amine is crucial for understanding its properties and reactivity. A combination of advanced spectroscopic techniques and computational methods provides a powerful approach for a comprehensive analysis of this molecule.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for elucidating the structure of fluorinated organic molecules. In the ¹H NMR spectrum of 5-(2,2,2-trifluoroethyl)pyridin-2-amine, the protons of the trifluoroethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The pyridine ring protons would exhibit characteristic shifts and coupling patterns depending on their substitution. ¹⁹F NMR would show a triplet for the CF₃ group, confirming its connectivity to the CH₂ group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Computational Synergy:

Density Functional Theory (DFT) calculations have become a vital tool in modern chemical research, offering deep insights into molecular structure, bonding, and reactivity. researchgate.netrsc.orgias.ac.in For 5-(2,2,2-trifluoroethyl)pyridin-2-amine, DFT studies can be employed to:

Predict and corroborate spectroscopic data, such as NMR chemical shifts and vibrational frequencies.

Analyze the electronic properties of the molecule, including the electron density distribution, electrostatic potential, and frontier molecular orbitals. This information can help in understanding the reactivity of the molecule and its potential interactions with biological targets.

The synergy between experimental data and computational predictions provides a more complete and nuanced understanding of the molecule's characteristics.

| Technique | Information Gained |

| ¹H NMR | Proton environment, coupling constants. |

| ¹³C NMR | Carbon skeleton, chemical shifts influenced by fluorine. |

| ¹⁹F NMR | Presence and environment of fluorine atoms. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. |

| DFT Calculations | Optimized geometry, electronic properties, predicted spectroscopic data. researchgate.netrsc.orgias.ac.in |

Broader Impact and Unexplored Chemical Applications of the Compound

The introduction of a trifluoroethyl group can significantly modulate the biological and physical properties of a molecule. This opens up a wide range of potential applications for 5-(2,2,2-trifluoroethyl)pyridin-2-amine, particularly in medicinal chemistry and materials science.

Medicinal Chemistry:

The 2-aminopyridine scaffold is a common feature in many biologically active compounds. The trifluoroethyl substituent can enhance properties such as:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an improved pharmacokinetic profile.

Lipophilicity: The trifluoroethyl group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.

Given these properties, 5-(2,2,2-trifluoroethyl)pyridin-2-amine could serve as a valuable building block for the synthesis of novel therapeutic agents. For example, derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for receptors implicated in disease. The biological activities of trifluoromethylpyridines have been documented, including their use as anti-Chlamydia trachomatis agents, suggesting that related trifluoroethyl compounds may also exhibit interesting pharmacological properties. nih.gov

Materials Science:

Fluorinated organic molecules are also of interest in the development of advanced materials. The unique electronic properties conferred by the trifluoroethyl group could make 5-(2,2,2-trifluoroethyl)pyridin-2-amine a candidate for applications in:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Polymers: As a monomer for the synthesis of fluorinated polymers with tailored properties such as thermal stability and chemical resistance.

The full potential of 5-(2,2,2-trifluoroethyl)pyridin-2-amine remains to be explored. Further research into its synthesis, properties, and applications is warranted to unlock its full potential in various scientific disciplines.

Q & A

Q. Basic

| Property | Value/Range | Relevance |

|---|---|---|

| Melting Point | 85–90°C | Indicates stability at room temperature . |

| Solubility | DMSO >100 mg/mL | Compatibility with biological assays . |

| Hygroscopicity | Low | Reduces decomposition risks during storage . |

| Stability in light | Photosensitive | Requires amber vials for long-term storage . |

What are the challenges in scaling up the synthesis from laboratory to pilot scale, and how can they be mitigated?

Q. Advanced

- Heat dissipation : Exothermic reactions at scale risk thermal runaway. Use continuous flow reactors (residence time <5 min) to improve heat transfer .

- Purification : Traditional column chromatography is impractical. Switch to fractional crystallization (solvent: heptane/ethyl acetate) or centrifugal partition chromatography .

- Yield optimization : Kinetic studies (e.g., DoE) identify critical parameters (e.g., catalyst loading ≥5 mol% Pd(OAc)₂) .

How does the position of the trifluoroethyl group on the pyridine ring (e.g., 3- vs. 5-position) impact electronic properties and reactivity?

Advanced

The 5-position (meta to the amine) exerts stronger electron-withdrawing effects via resonance, lowering the pKa of the pyridine N-atom (ΔpKa ~1.5 vs. 3-position). This impacts:

- Basicity : Reduced basicity (pKa ~3.8) limits protonation in physiological conditions.

- Reactivity : Hammett constants (σₘ = 0.43 for CF₃) predict faster SNAr reactions at C-4 in 5-substituted derivatives .

Crystallographic data (e.g., C-F⋯H-N hydrogen bonds) further explain conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。